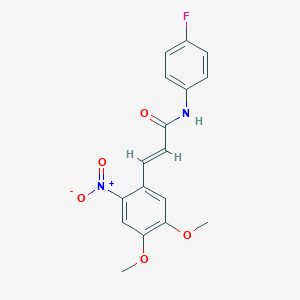

N-(4-氟苯基)-3-{2-硝基-4,5-二甲氧基苯基}丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

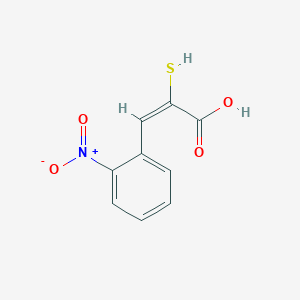

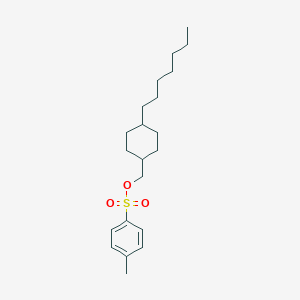

The description of a compound usually includes its molecular formula, structure, and the functional groups present. It may also include its role or use in the scientific, medical, or industrial fields .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, stability, and reactivity .科学研究应用

潜在的治疗应用

- 抗氧化、抗糖尿病和抗菌特性:

- 一种相关化合物N-(2-溴-4-氟苯基)-3-(3,4-二羟基苯基)-丙烯酰胺(CPAM)展示了有希望的抗氧化、抗糖尿病和抗菌特性。它显著降低了糖尿病大鼠的血糖水平,并对包括耐药菌株在内的各种菌株表现出抗菌活性。未观察到任何不良毒理效应,表明在医学治疗中具有广泛的潜在应用(Misra, Nag, & Sonawane, 2016)。

神经保护效应

- 神经保护和脑再生:

- 丙烯酰胺(ACR)是一种神经毒性化学物质,对大脑产生负面影响。然而,一项研究表明表现绿茶儿茶素酸酯(EGCG)减轻了ACR诱导的脑损伤,并促进了大鼠脑皮层的再生,表明具有潜在的神经保护应用(He, Tan, Mi, Zhou, & Ji, 2017)。

- 对抗帕金森病的保护作用:

- 一种新型合成化合物N-[2-(4-羟基苯基)乙基]-2-(2,5-二甲氧基苯基)-3-(3-甲氧基-4-羟基苯基)丙烯酰胺(FLZ)展示了显著的对抗帕金森病模型小鼠的治疗效果,改善了运动功能障碍,并表明作为新药候选物的潜力(Yu, Wei, Bao, Zhang, & Sun, 2013)。

抗癌和遗传毒性特性

- 抗癌和遗传毒性研究:

- 关于丙烯酰胺的研究揭示了其遗传毒性和潜在的致癌性。虽然对N-(4-氟苯基)-3-{2-硝基-4,5-二甲氧基苯基}丙烯酰胺的直接影响不明确,但更广泛的研究背景提供了对相关化合物及其生物相互作用的宝贵理解(Tareke et al., 2008; Sawada & Matsuoka, 1976)(Sawada & Matsuoka, 1976)。

其他应用

- 阿尔茨海默病治疗:

- 一种药物候选物N-[2-(3,4-二甲氧基苯基)乙基]-3-苯基丙烯酰胺(gx-50),源自花椒,显示出在治疗阿尔茨海默病方面的有效性。它改善了小鼠的认知能力,减少了淀粉样蛋白-β寡聚体的积累,并表现出对神经细胞凋亡的保护作用,表明作为阿尔茨海默病治疗的潜力(Tang et al., 2013)。

作用机制

Target of Action

A similar compound, n-benzoyl-n’- (4-fluorophenyl) thiourea, has been reported to inhibit the sirtuin1 enzyme (sirt1) .

Mode of Action

It is suggested that the inhibition of the sirt1 enzyme leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .

Biochemical Pathways

The inhibition of sirt1 and the subsequent overexpression of p53 suggest that it may influence cell cycle regulation .

Pharmacokinetics

A study on n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives suggests that these compounds have good pharmacokinetics (adme) properties .

Result of Action

The inhibition of sirt1 and the subsequent overexpression of p53 suggest that it may have a role in regulating cell proliferation .

安全和危害

属性

IUPAC Name |

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O5/c1-24-15-9-11(14(20(22)23)10-16(15)25-2)3-8-17(21)19-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,21)/b8-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIODXVRJHBNCR-FPYGCLRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoyl]alanine](/img/structure/B371268.png)

![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)

![1-[3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371273.png)

![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium](/img/structure/B371275.png)

![1-[4-(3-Butenyloxy)phenyl]-2-{4-nitrophenyl}diazene](/img/structure/B371277.png)

![4-{[(4-Butylphenyl)imino]methyl}-3-hydroxyphenyl 4-heptylcyclohexanecarboxylate](/img/structure/B371279.png)

![4'-(1-Methylbutyl)[1,1'-biphenyl]-4-yl 3-propylcyclobutanecarboxylate](/img/structure/B371280.png)

![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)

![3-[4-(4-Hydroxyphenyl)phenyl]propanoic acid](/img/structure/B371283.png)